
2-Amino-N-(1-phenylpropyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-N-(1-phenylpropyl)acetamide hydrochloride” is a compound used for pharmaceutical testing . It is a high-quality reference standard that ensures accurate results .
Synthesis Analysis
The synthesis of “2-Amino-N-(1-phenylpropyl)acetamide hydrochloride” involves various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .Molecular Structure Analysis
The molecular structure of “2-Amino-N-(1-phenylpropyl)acetamide hydrochloride” is represented by the Inchi Code: 1S/C11H16N2O.ClH/c1-2-10 (13-11 (14)8-12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3, (H,13,14);1H .Chemical Reactions Analysis
The chemical reactivity of “2-Amino-N-(1-phenylpropyl)acetamide hydrochloride” involves various reactions. For instance, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-N-(1-phenylpropyl)acetamide hydrochloride” include a molecular weight of 228.72 . The storage temperature is room temperature .Applications De Recherche Scientifique
Antidiabetic Activity
The compound has been investigated for its potential antidiabetic effects. Researchers have explored its ability to modulate glucose metabolism, enhance insulin sensitivity, and regulate blood sugar levels. Studies have shown promising results, although further research is needed to fully understand its mechanism of action .
Anticancer Properties
2-Amino-N-(1-phenylpropyl)acetamide hydrochloride has been evaluated for its anticancer activity. It may inhibit tumor growth by interfering with cell proliferation, inducing apoptosis, or disrupting cancer cell signaling pathways. Researchers are exploring its potential as an adjunct therapy in various cancer types .
Neuroprotective Effects
In neurobiology, this compound has shown neuroprotective properties. It may help prevent neuronal damage, reduce oxidative stress, and enhance neuronal survival. Investigations into its role in neurodegenerative diseases (such as Alzheimer’s or Parkinson’s) are ongoing .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects, which could be valuable in treating inflammatory conditions. It may modulate cytokine production, inhibit inflammatory enzymes, and reduce tissue damage. Researchers are studying its potential in autoimmune diseases and chronic inflammatory disorders .
Analgesic and Anxiolytic Potential
Preliminary studies suggest that 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride may have analgesic (pain-relieving) and anxiolytic (anxiety-reducing) properties. These effects could be relevant in managing pain or anxiety-related disorders .
Synthetic Applications
Beyond its biological activities, the compound has been utilized in synthetic chemistry. Researchers have employed it as a building block for the synthesis of more complex molecules. For instance, it can serve as a precursor in the preparation of novel pharmaceutical compounds or ligands for catalysis .
Safety and Hazards
The safety information for “2-Amino-N-(1-phenylpropyl)acetamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-amino-N-(1-phenylpropyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-2-10(13-11(14)8-12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOFZFUGECNXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(1-phenylpropyl)acetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2556594.png)
![N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2556598.png)
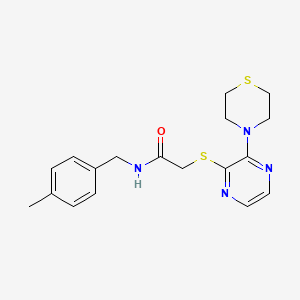
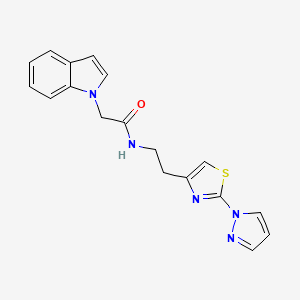

![(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2556603.png)

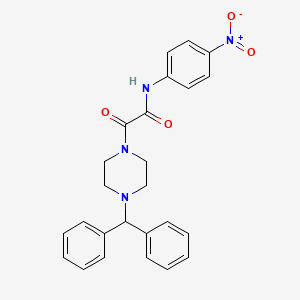
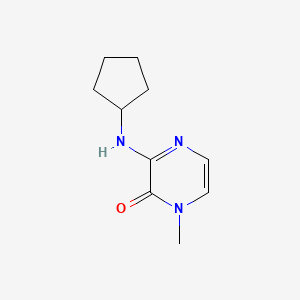
![4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2556608.png)
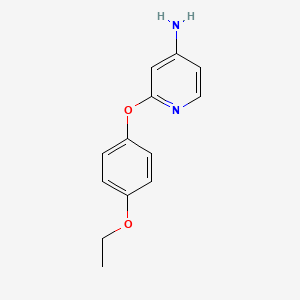
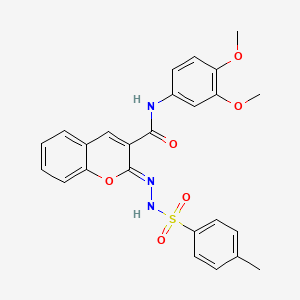
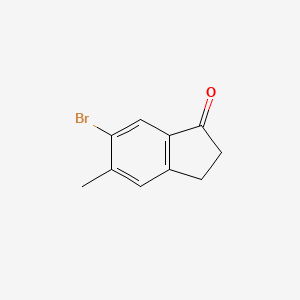
![1-[1-(2-Chloro-5-methylpyridine-3-carbonyl)piperidin-3-yl]piperazin-2-one](/img/structure/B2556617.png)